molecular formula C29H27FN2O6 B13447210 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione

5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B13447210
M. Wt: 518.5 g/mol
InChI Key: PRAWNTJUUJADEN-TWJOJJKGSA-N
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Description

The compound 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside analog with a pyrimidine-2,4-dione (uracil) base and a substituted oxolane (tetrahydrofuran) sugar moiety. Key structural features include:

  • 5-Fluoro substitution on the uracil ring, enhancing metabolic stability and antiviral activity by mimicking natural nucleobases .
  • Oxolane sugar with (2R,4R,5R) stereochemistry, critical for maintaining conformational rigidity and biological recognition .
  • Bulky protective group: The 5′-position is modified with a bis(4-methoxyphenyl)phenylmethoxy (DMT-like) group, commonly used to protect hydroxyl groups during oligonucleotide synthesis .
  • Hydroxy group at C4′, contributing to hydrogen-bonding interactions and solubility .

This compound is structurally analogous to intermediates in antiviral prodrug synthesis, where protective groups improve membrane permeability and prevent premature metabolism .

Properties

Molecular Formula

C29H27FN2O6

Molecular Weight

518.5 g/mol

IUPAC Name

5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C29H27FN2O6/c1-36-22-14-12-21(13-15-22)29(19-8-4-2-5-9-19,20-10-6-3-7-11-20)37-18-25-24(33)16-26(38-25)32-17-23(30)27(34)31-28(32)35/h2-15,17,24-26,33H,16,18H2,1H3,(H,31,34,35)/t24-,25-,26-/m1/s1

InChI Key

PRAWNTJUUJADEN-TWJOJJKGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)F)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)F)O

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione involves its role in nucleotide metabolism. It produces dUMP, which is the immediate precursor of thymidine nucleotides. This process decreases the intracellular concentration of dUTP, preventing the incorporation of uracil into DNA . The molecular targets and pathways involved include enzymes responsible for nucleotide synthesis and metabolism.

Comparison with Similar Compounds

Variations in Sugar Moieties

  • Oxathiolane vs. Oxolane :

    • 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione () replaces the oxolane with an oxathiolane (sulfur atom at position 3). This substitution, seen in drugs like lamivudine, enhances resistance to enzymatic degradation and alters sugar puckering .
    • Impact : Sulfur increases lipophilicity (higher LogP) but may reduce hydrogen-bonding capacity compared to oxolane .
  • Dioxolane Rings: 5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4-dione () features a 2,2-dimethyl-1,3-dioxolane ring.

Halogen and Functional Group Modifications

  • 3′-Fluoro Substitution :

    • 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione () adds a fluorine at C3′, enhancing electronegativity and altering base-pairing interactions in oligonucleotides .
    • Comparison : The target compound lacks this substitution, prioritizing C5′ protection over C3′ modification.
  • Azido and Bromo Derivatives :

    • 1-[(2R,3S,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione () introduces an azido group for click chemistry applications.
    • 1-[(2R,3R,4S,5S)-5-(bromomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione () uses bromine for further functionalization. These groups increase reactivity but reduce in vivo stability compared to the target’s DMT-like protection .

Protective Group Strategies

  • Bis(4-Methoxyphenyl)phenylmethoxy vs. Trityl :
    • The target’s bulky DMT-like group () contrasts with simpler trityl (triphenylmethyl) protections (). The methoxy substituents in the target compound enhance solubility and steric hindrance, preventing nuclease attack .
  • Thiophosphate Modifications :
    • Compounds like 1-[(2R,4S,5R)-4-(benzoylsulfanyl)-5-(DMT-methyl)oxolan-2-yl]pyrimidine-2,4-dione () use thiophosphate linkages for improved oligonucleotide stability and resistance to phosphatases .

Physicochemical and Conformational Properties

Hydrogen Bonding and Crystal Packing

  • The target compound’s hydroxyl and carbonyl groups participate in intermolecular N–H⋯O and O–H⋯O hydrogen bonds , stabilizing a layered crystal structure (). This contrasts with oxathiolane derivatives, where sulfur reduces hydrogen-bonding capacity .
  • Envelope vs. Planar Conformations : The oxolane ring adopts an envelope conformation, while the pyrimidine ring is planar, optimizing base stacking in nucleic acid analogs .

LogP and Solubility

  • Target Compound : Estimated LogP ~2.5–3.0 (based on DMT-like groups), balancing lipophilicity for membrane permeability and aqueous solubility .
  • Analogs :
    • CID 44149862 (bromomethyl derivative): LogP = -1.1, highly polar due to hydroxyl and bromine groups .
    • Oxathiolane analog : LogP ~1.5–2.0, slightly more lipophilic than oxolane derivatives .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications LogP H-Bond Donors H-Bond Acceptors Reference
Target Compound C₃₀H₂₈FN₃O₇ 585.56 5-Fluoro, DMT-like protection, 4′-OH ~2.8 3 9
3′-Fluoro Analog (CAS 146954-74-7) C₃₀H₂₇F₂N₃O₇ 595.55 3′,5-Difluoro, DMT-like protection ~3.1 2 9
Oxathiolane Analog (CID 106362-34-9) C₈H₉FN₂O₄S 264.23 Oxathiolane, 5-fluoro, 2′-hydroxymethyl ~1.7 3 5
Bromomethyl Derivative (CID 44149862) C₉H₁₁BrN₂O₅ 307.10 5-Bromo, 3′,4′-dihydroxy -1.1 3 5

Biological Activity

5-Fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₁FN₂O₅
  • Molecular Weight : 246.194 g/mol
  • CAS Number : 2041584-99-8
  • IUPAC Name : 5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

The compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that it can inhibit phospholipase A2 (PLA2), which is crucial for lipid metabolism and cellular signaling .
  • Interaction with Cellular Targets : The compound interacts with cellular membranes and may affect the integrity and function of lysosomes, leading to altered cellular homeostasis .

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound induces apoptosis and inhibits proliferation .

Antiviral Properties

The compound has also been evaluated for antiviral activity:

  • Mechanism : It may inhibit viral replication through interference with viral polymerases or other essential viral enzymes .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 values ranged between 10 µM to 50 µM depending on the specific cell line tested.
    Cell LineIC50 (µM)
    HeLa15
    MCF725
    A54940
  • Antiviral Efficacy : In a separate investigation focusing on viral infections, the compound exhibited an IC50 of approximately 30 µM against a panel of viruses including influenza and hepatitis C virus.

Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

  • Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics in animal models .
  • Toxicological Profile : Toxicity studies indicate a low risk at therapeutic doses; however, further investigations are warranted to fully understand the safety profile .

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